“2-(Chloromethyl)quinazolin-4-amine” is a biochemical compound used in proteomics research . It has a molecular formula of C9H8ClN3 and a molecular weight of 193.64 .
The synthesis of quinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives has been reported . Some new substituted 2-Chloromethyl-4-methyl-quinazoline derivatives have been synthesized .
The InChI code for “2-(Chloromethyl)quinazolin-4-amine” is 1S/C9H8ClN3/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2,(H2,11,12,13) .
Quinazolines and quinazolinones are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and thyrosine kinase . Al-obaid and coworkers synthesized 2-(2-thieno)-6-iodo-3-phenylamino-3,4-dihydro-quin-zolin-4-one and 2-(2-thieno)-4-[4-sulfonamido-benzylamino] - 6 - iodo - quinazoline .
Quinazolines, including 2-(Chloromethyl)quinazolin-4-amine, are classified as heterocyclic compounds due to the presence of nitrogen atoms within their ring structure. They have garnered attention for their biological activities, including anti-cancer and anti-inflammatory properties. The specific compound 2-(Chloromethyl)quinazolin-4-amine serves as an important intermediate in the synthesis of more complex derivatives that exhibit enhanced pharmacological effects .
The synthesis of 2-(Chloromethyl)quinazolin-4-amine can be accomplished through several methods, primarily involving the chloromethylation of quinazolin-4-amine derivatives. One effective synthetic route involves the reaction of o-aminoacetophenone with chloroacetonitrile under acidic conditions, leading to the formation of 2-chloromethylquinazolinones. This method has been noted for its efficiency and relatively straightforward workup process .
Another approach utilizes phosphorus oxychloride to facilitate chloromethylation reactions. In this method, quinazoline derivatives are treated with phosphorus oxychloride in dimethylformamide (DMF), followed by hydrolysis to yield the desired chloromethyl derivative .
Key steps in these synthetic pathways include:
2-(Chloromethyl)quinazolin-4-amine can participate in various chemical reactions due to its reactive chloromethyl group. Common reactions include:
The mechanism of action for compounds derived from 2-(Chloromethyl)quinazolin-4-amine often involves interaction with specific biological targets such as enzymes or receptors. For instance, derivatives have shown inhibition against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in mediating drug resistance in cancer therapy .
The proposed mechanism typically includes:
2-(Chloromethyl)quinazolin-4-amine and its derivatives are primarily utilized in medicinal chemistry for:
The quinazolinone scaffold has evolved from obscure alkaloids to a privileged structure in modern medicinal chemistry. Isolated originally from natural sources like the Chinese herb Dichroa febrifuga, quinazolinone derivatives gained prominence after the serendipitous discovery of their synthetic routes in the 19th century. The foundational Niementowski synthesis (1895), involving condensation of anthranilic acid with formamide, provided the first systematic access to 4(3H)-quinazolinones [4]. This breakthrough catalyzed decades of structural exploration, revealing the scaffold’s exceptional adaptability for drug design.
By the mid-20th century, synthetic innovations enabled targeted substitutions at critical positions (C2, N3, C4), unlocking diverse bioactivities. The 1980s–2000s witnessed clinical translations, with FDA approvals of gefitinib (2003) and erlotinib (2004)—epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer—and lapatinib (2007), a dual EGFR/HER2 inhibitor for breast cancer [1] [4]. These drugs share a 4-anilinoquinazoline core, demonstrating how strategic functionalization transforms inert scaffolds into targeted therapies. Contemporary research focuses on overcoming drug resistance via novel C2 modifications, positioning 2-(chloromethyl)quinazolin-4-amine as a versatile intermediate for next-generation agents [7] [9].
Table 1: Milestones in Quinazolinone-Based Drug Development
Time Period | Key Advancement | Representative Agents | Therapeutic Area |
---|---|---|---|
1869–1900 | Initial synthesis methods | N/A | N/A |
1950–1980 | Sedative-hypnotic applications | Methaqualone | Central nervous system |
1980–2000 | Antihypertensive agents | Prazosin, Doxazosin | Cardiovascular |
2000–Present | Tyrosine kinase inhibitors | Gefitinib, Erlotinib, Lapatinib | Oncology |
2010–Present | Dual-targeting inhibitors (e.g., BCRP/P-gp) | Quinazolinamine derivatives | Multidrug-resistant cancers |
2-(Chloromethyl)quinazolin-4-amine (molecular formula: C₉H₈ClN₃; molecular weight: 193.63 g/mol) exemplifies strategic molecular design. Its bicyclic quinazoline core provides planar rigidity for intercalation into biological targets (e.g., DNA, kinase ATP pockets), while the C4-amine enables hydrogen bonding with proteins or nucleic acids [1] [8]. The C2-chloromethyl (–CH₂Cl) group, however, is its defining feature. This electrophilic site facilitates nucleophilic displacement reactions, allowing single-step derivatization with diverse nucleophiles (amines, thiols, azides) to generate libraries of functionally complex molecules [6] [9].
Synthetic routes to this intermediate prioritize efficiency and scalability. An optimized one-pot method involves refluxing substituted anthranilic acids with 3 equivalents of chloroacetonitrile in methanol at 25°C (Table 2). This method achieves yields of 58–88%, outperforming older protocols requiring phosphorus oxychloride or microwave irradiation [9]. Electron-donating groups (e.g., 6-methyl) enhance yield (78%), while strongly electron-withdrawing substituents (e.g., 5-nitro; 16% yield) hinder cyclization due to solubility issues [9]. The chloromethyl group’s reactivity necessitates careful handling—typically under inert atmospheres and cold-chain storage (2–8°C) to prevent hydrolysis [6] [10].
Table 2: Synthetic Yields of 2-(Chloromethyl)quinazolin-4-amine Derivatives from Substituted Anthranilic Acids
Anthranilic Acid Substituent | Product | Yield (%) | Reaction Conditions |
---|---|---|---|
None (Unsubstituted) | 2-(Chloromethyl)-4-amino-Q | 88 | CH₃OH, 25°C, 2h |
6-Fluoro | 6-Fluoro derivative | 77 | CH₃OH, 25°C, 2h |
6-Methyl | 6-Methyl derivative | 78 | CH₃OH, 25°C, 2h |
7-Chloro | 7-Chloro derivative | 75 | CH₃OH, 25°C, 2h |
5-Nitro | 5-Nitro derivative | 16 | CH₃OH, 25°C, 2h |
The chloromethyl group in 2-(chloromethyl)quinazolin-4-amine profoundly influences both physicochemical and pharmacokinetic behaviors. Compared to unsubstituted quinazolin-4-amines, this substituent enhances lipophilicity (measured as log P increases of 0.8–1.2 units), promoting passive diffusion across biological membranes [6] [10]. This property is critical for intracellular targeting of oncoproteins (e.g., EGFR, BCRP) or microbial DNA gyrase. The chlorine atom’s strong electron-withdrawing effect also modulates the quinazoline ring’s electron density, potentially enhancing π-stacking interactions in DNA intercalation or kinase binding pockets [1] [3].
Beyond static properties, the chloromethyl group serves as a metabolic handle. In vivo, it undergoes two primary biotransformations:
Derivatization of the chloromethyl group tailors absorption and distribution. For instance, replacing chlorine with azide (–N₃) yields photoaffinity probes for target identification, while amine displacement generates cationic moieties that improve water solubility for parenteral formulations [7]. In anticancer derivatives like compound 9 (IC₅₀ = 3.2–4.3 µM against breast cancer), the chloromethyl enables covalent linkage to secondary pharmacophores, enhancing potency against resistant phenotypes [9].
Table 3: Impact of C2-Substituents on Pharmacokinetic and Bioactivity Profiles
C2-Substituent | log P (Calculated) | Aqueous Solubility | Key Bioactivity Findings |
---|---|---|---|
–H | 1.1 | High | Moderate EGFR inhibition (IC₅₀ >500 nM) |
–CH₃ | 1.8 | Moderate | Improved kinase selectivity |
–CH₂Cl | 2.3 | Low | Enables covalent derivatization; broad anticancer activity |
–CH₂OH | 1.5 | High | Reduced cytotoxicity; enhanced safety profile |
–CH₂N₃ | 2.0 | Moderate | Photoaffinity labeling probes for target engagement studies |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9